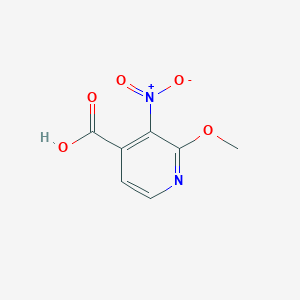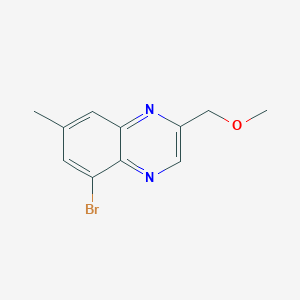
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoxaline core.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Methylation: The methyl group at the 7-position is introduced using methyl iodide and a suitable base.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Large-Scale Bromination: Using bromine or NBS in a controlled environment to ensure safety and efficiency.
Methoxymethylation and Methylation: Conducted in large reactors with precise control over reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substituted Quinoxalines: Formed by nucleophilic substitution.
Quinoxaline N-Oxides: Formed by oxidation.
Dihydroquinoxalines: Formed by reduction.
Biaryl Derivatives: Formed by coupling reactions.
Scientific Research Applications
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methoxymethyl)-7-methylquinoxaline involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group enhance its binding affinity to enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylquinoxaline: Lacks the methoxymethyl group, resulting in different chemical properties.
2-(Methoxymethyl)-7-methylquinoxaline: Lacks the bromine atom, affecting its reactivity and biological activity.
7-Methylquinoxaline: Lacks both the bromine and methoxymethyl groups, making it less versatile.
Uniqueness
5-Bromo-2-(methoxymethyl)-7-methylquinoxaline is unique due to the combination of bromine, methoxymethyl, and methyl groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11BrN2O |
|---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
5-bromo-2-(methoxymethyl)-7-methylquinoxaline |
InChI |
InChI=1S/C11H11BrN2O/c1-7-3-9(12)11-10(4-7)14-8(5-13-11)6-15-2/h3-5H,6H2,1-2H3 |
InChI Key |
ZJVJXEHHKVBTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C(=C1)Br)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


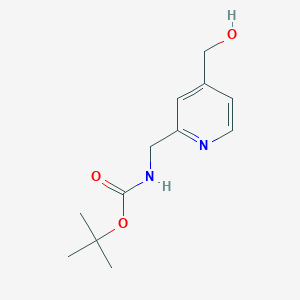
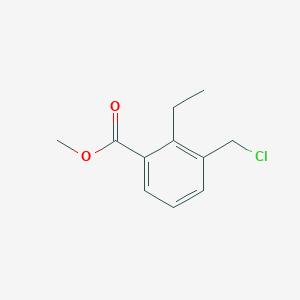
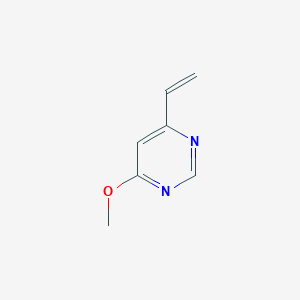

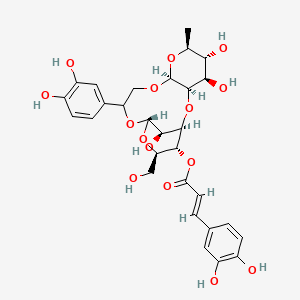
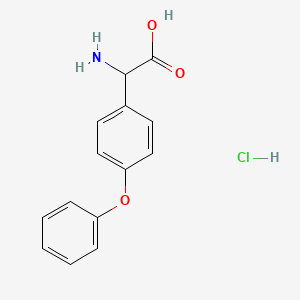
![3-Bromo-1H-pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B13916573.png)
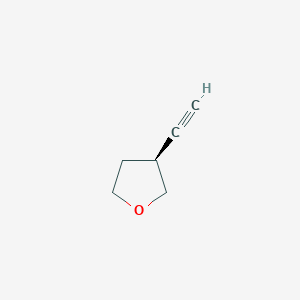
![(5E)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B13916576.png)
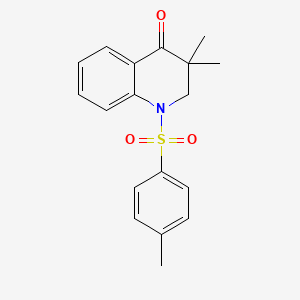
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)

